molecular formula C9H8N2O B063576 7-aminoisoquinolin-1(2H)-one CAS No. 174302-46-6

7-aminoisoquinolin-1(2H)-one

Cat. No. B063576
M. Wt: 160.17 g/mol
InChI Key: YLYZPUIUNDCIRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-Aminoisoquinolin-1(2H)-one derivatives involves several innovative methods. For instance, a Rh(III)-catalyzed cascade annulation technique has been developed for efficient synthesis, using sequential alkyne insertion followed by amide nitrogen addition onto the aldehyde (Reddy & Mallesh, 2018). Another method employs a one-pot synthesis involving a sequential isocyanide-based multicomponent reaction followed by a Wittig reaction, demonstrating versatility in synthetic chemistry (Wang, Guan, & Ding, 2016).

Molecular Structure Analysis

The molecular structure of 7-Aminoisoquinolin-1(2H)-one derivatives has been elucidated through various analytical techniques. Studies have shown that the aminal functionality introduced during synthesis serves as a handle for further diversification, illustrating the compound's potential for generating a wide array of structurally diverse molecules (Reddy & Mallesh, 2018).

Chemical Reactions and Properties

7-Aminoisoquinolin-1(2H)-one undergoes various chemical reactions, enabling the synthesis of complex molecules. For instance, selective synthesis via Rh(III)-catalyzed C-H/N-H bond functionalization has been demonstrated, highlighting the compound's versatility in forming novel aminoisoquinoline skeletons (Zuo et al., 2018).

Physical Properties Analysis

The physical properties of 7-Aminoisoquinolin-1(2H)-one derivatives, such as solubility and melting points, are crucial for their application in drug development. These properties are determined by the functional groups attached to the isoquinoline core and influence the compound's bioavailability and therapeutic efficacy.

Chemical Properties Analysis

The chemical properties of 7-Aminoisoquinolin-1(2H)-one derivatives, including reactivity and stability, are essential for their use in medicinal chemistry. Studies have highlighted the compound's ability to undergo various functionalizations, enabling the creation of molecules with potential anticancer activity (Kubica et al., 2018).

Scientific Research Applications

  • Anticancer Properties :

    • 7-Amino-3-hetarylisoquinolines, a family of compounds related to 7-aminoisoquinolin-1(2H)-one, show promise as anticancer compounds. This is based on literature data and preliminary biological assay results (Konovalenko et al., 2020).
    • Novel derivatives of 7-amino-4-methylquinolin-2(1H)-one, closely related to 7-aminoisoquinolin-1(2H)-one, have been synthesized and shown potential anticancer activity, with different effects on various types of cancer cells (Kubica et al., 2018).
  • Antitumor Properties :

    • 7-Aminoisoquinoline-5,8-quinone derivatives prepared from related compounds have exhibited antitumor properties on cancer cell lines. Their antitumor activity correlated with their redox properties (Valderrama et al., 2009).
  • Inhibitor for Phenylethanolamine N-Methyltransferase (PNMT) :

    • 7-(Aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline (related to 7-aminoisoquinolin-1(2H)-one) has been studied for its selectivity in inhibiting PNMT, showing significant selectivity compared to alpha 2-adrenoceptor (Grunewald et al., 1997).
  • Inhibitor of Poly (ADP-Ribose) Polymerase (PARP) :

    • 5-Aminoisoquinolin-1(2H)-one, a water-soluble PARP inhibitor, has been shown to reduce the evolution of experimental periodontitis in rats, suggesting a novel approach for the treatment of periodontal disease (Di Paola et al., 2007).
  • Synthesis and Applications in Organic Chemistry :

    • Research has also focused on developing new methods for synthesizing 1-aminoisoquinoline derivatives, demonstrating broad applications in organic synthesis and medicinal chemistry (Huang et al., 2021).
  • Spasmolytic Activity :

    • 1-Substituted 3-aminoisoquinolines and their derivatives, related to 7-aminoisoquinolin-1(2H)-one, have been synthesized and evaluated for spasmolytic activity (Sereda et al., 1997).
  • HIV Type 1 Integrase Inhibitors :

    • 2-Hydroxyisoquinoline-1,3(2H,4H)-diones, structurally related to 7-aminoisoquinolin-1(2H)-one, have been investigated as inhibitors of human immunodeficiency virus type 1 integrase (Suchaud et al., 2014).
  • Synthesis of Aminoisoquinolines :

    • Various studies have focused on developing efficient synthesis methods for aminoisoquinolines, demonstrating the chemical versatility and potential for the creation of novel compounds with biological activity (Adusumalli et al., 2021).

Future Directions

The compound has shown considerable antiproliferative potency against MM cell lines NCI-H929 and U239, and nearly no toxicity to the normal human cell line PMBC at a 20µM concentration . This suggests potential future directions in the field of medical research .

properties

IUPAC Name

7-amino-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-5H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYZPUIUNDCIRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CNC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20573887
Record name 7-Aminoisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-aminoisoquinolin-1(2H)-one

CAS RN

174302-46-6
Record name 7-Aminoisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-amino-1,2-dihydroisoquinolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KR Fales, FG Njoroge, HB Brooks… - Journal of Medicinal …, 2017 - ACS Publications
A hallmark of cancer is unbridled proliferation that can result in increased demand for de novo synthesis of purine and pyrimidine bases required for DNA and RNA biosynthesis. These …
Number of citations: 25 pubs.acs.org
J Frew, A Baradaran-Heravi… - Molecular …, 2020 - molecularneurodegeneration …
Frontotemporal lobar degeneration (FTLD) is a devastating and progressive disorder, and a common cause of early onset dementia. Progranulin (PGRN) haploinsufficiency due to …

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